REACTION_SMILES
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[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH:2]1([Br:5])[CH2:3][CH2:4]1.[Cl-:22].[Mg:1].[NH4+:23].[OH2:24].[cH:6]1[cH:7][cH:8][cH:9][c:10]2[c:16]1[CH2:15][CH2:14][c:13]1[c:12]([cH:20][cH:19][cH:18][cH:17]1)[C:11]2=[O:21]>>[CH:2]1([C:11]2([OH:21])[c:10]3[cH:9][cH:8][cH:7][cH:6][c:16]3[CH2:15][CH2:14][c:13]3[c:12]2[cH:20][cH:19][cH:18][cH:17]3)[CH2:3][CH2:4]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2CCc2ccccc21
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Name
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Type
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product
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Smiles
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OC1(C2CC2)c2ccccc2CCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |